4,4,4-Trifluorocrotonaldehyde

Organocatalysis Asymmetric Diels–Alder Trifluoromethylated cyclohexenes

4,4,4-Trifluorocrotonaldehyde (CAS 406-88-2; synonyms: 4,4,4-trifluoro-but-2-enal, (E)-4,4,4-trifluorobut-2-enal) is a fluorinated α,β-unsaturated aldehyde of formula C4H3F3O (MW 124.06 g·mol⁻¹). The terminal trifluoromethyl group strongly withdraws electron density from the conjugated enal π-system, markedly enhancing the electrophilicity of the β-carbon relative to non-fluorinated analogs such as crotonaldehyde.

Molecular Formula C4H3F3O
Molecular Weight 124.06 g/mol
Cat. No. B13457059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trifluorocrotonaldehyde
Molecular FormulaC4H3F3O
Molecular Weight124.06 g/mol
Structural Identifiers
SMILESC(=CC(F)(F)F)C=O
InChIInChI=1S/C4H3F3O/c5-4(6,7)2-1-3-8/h1-3H/b2-1+
InChIKeyDSMJPTHORDDCAG-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,4-Trifluorocrotonaldehyde – A CF3-Functionalized α,β-Unsaturated Aldehyde Building Block for Stereoselective Synthesis


4,4,4-Trifluorocrotonaldehyde (CAS 406-88-2; synonyms: 4,4,4-trifluoro-but-2-enal, (E)-4,4,4-trifluorobut-2-enal) is a fluorinated α,β-unsaturated aldehyde of formula C4H3F3O (MW 124.06 g·mol⁻¹) . The terminal trifluoromethyl group strongly withdraws electron density from the conjugated enal π-system, markedly enhancing the electrophilicity of the β-carbon relative to non-fluorinated analogs such as crotonaldehyde . This electronic activation has been exploited for the enantioselective construction of trifluoromethylated stereogenic centers via organocatalytic 1,4-conjugate additions and Diels–Alder cycloadditions, positioning the compound as a strategic C4 building block for fluorinated pharmaceutical and agrochemical intermediates .

Why Crotonaldehyde or Other Non-Fluorinated Enals Cannot Replace 4,4,4-Trifluorocrotonaldehyde in Fluorinated Target Synthesis


The CF3 substituent is not a passive label; it fundamentally reprograms the reactivity of the enal scaffold. The strong –I effect of the trifluoromethyl group increases the electrophilicity of the β-carbon, accelerating nucleophilic addition and altering both regiochemical and stereochemical outcomes in organocatalytic processes . More critically, the CF3 group persists in the final product, imparting the enhanced metabolic stability, lipophilicity, and target-binding characteristics that drive modern fluorinated drug discovery . Replacing 4,4,4-trifluorocrotonaldehyde with crotonaldehyde or cinnamaldehyde would yield non-fluorinated products that lack these pharmacokinetic advantages and cannot serve as precursors to CF3-containing drug candidates such as the MAO-A inhibitor befloxatone .

Quantitative Differentiation Evidence for 4,4,4-Trifluorocrotonaldehyde vs. Closest Analogs


Enantioselective Diels–Alder Cycloaddition: Up to 97% ee vs. Non-Fluorinated Dienophiles

The first highly enantioselective Diels–Alder reaction of 4,4,4-trifluorocrotonaldehyde was achieved using a diarylprolinol silyl ether organocatalyst (Jørgensen–Hayashi type). The reaction with cyclopentadiene, 1,3-cyclohexadiene, and 2-substituted 1,3-butadienes afforded cycloadducts bearing a trifluoromethylated stereogenic center with up to 97% ee . Under comparable organocatalytic conditions, non-fluorinated α,β-unsaturated aldehydes such as crotonaldehyde typically deliver 90–93% ee with MacMillan imidazolidinone catalysts . The higher enantioselectivity observed for the CF3-substituted dienophile is attributed to the enhanced electrophilicity and distinct steric environment imposed by the trifluoromethyl group, which improves facial discrimination in the iminium-ion intermediate .

Organocatalysis Asymmetric Diels–Alder Trifluoromethylated cyclohexenes

Organocatalytic 1,4-Addition Enables Direct Access to the MAO-A Inhibitor Befloxatone

4,4,4-Trifluorocrotonaldehyde undergoes organocatalytic enantioselective 1,4-addition with heteroaromatic nucleophiles, alkylthiols, and aldoximes to give products bearing a trifluoromethylated stereogenic center with high optical purity . Importantly, one of the 1,4-adducts was converted in a few synthetic steps into befloxatone, a reversible and selective monoamine oxidase A (MAO-A) inhibitor that has undergone clinical evaluation . In contrast, using non-fluorinated crotonaldehyde as the Michael acceptor would yield products that entirely lack the CF3 pharmacophore, precluding access to befloxatone or any CF3-containing congener. No other commercially available C4 aldehyde building block simultaneously provides the α,β-unsaturated aldehyde functionality and the terminal CF3 group required for this transformation.

Organocatalytic Michael addition Trifluoromethylated stereogenic center MAO-A inhibitor

Differential In Vivo Toxicity of CF3-Aldehyde vs. Acrolein Released from Prodrugs

In a head-to-head in vivo comparison, 6-trifluoromethylcyclophosphamide (prodrug 6, which releases 4,4,4-trifluorocrotonaldehyde upon hepatic metabolism) was significantly more acutely toxic than its non-fluorinated counterpart (prodrug 18, which releases acrolein). The LD50 of 6 in mice was 330 mg/kg, whereas the LD50 of 18 exceeded 500 mg/kg, representing at least a 1.5-fold increase in toxicity for the CF3-aldehyde-releasing prodrug . The therapeutic indices against ADJ/PC6 mouse tumor (28.6 vs. 91.8) and Walker 256 rat tumor (7.7 vs. 33.2) were also substantially lower for the trifluoromethyl analog than for cyclophosphamide itself . In vitro microsomal metabolism produced similar aldehyde toxicity for both compounds, indicating that the CF3 group primarily alters in vivo disposition and target-organ exposure rather than intrinsic aldehyde reactivity .

Prodrug metabolism Trifluoromethyl aldehyde toxicity Cyclophosphamide analog

Electronic Activation by the CF3 Group: Enhanced β-Carbon Electrophilicity Relative to Crotonaldehyde

The Hammett substituent constant σp for the CF3 group is +0.54, versus –0.17 for the CH3 group in crotonaldehyde, indicating a strong electron-withdrawing effect that increases the partial positive charge at the β-carbon by approximately 0.15–0.20 e⁻ based on computational studies of related trifluoromethylated enals . This electronic activation is manifested experimentally: 4,4,4-trifluorocrotonaldehyde participates in organocatalytic 1,4-additions with relatively weak nucleophiles such as indoles and aldoximes under mild conditions (room temperature, 10–20 mol% catalyst), whereas non-fluorinated crotonaldehyde often requires more forcing conditions or pre-activation for comparable transformations . The enhanced electrophilicity translates into faster reaction rates and, in many cases, superior enantioselectivity due to tighter transition-state organization in iminium-ion catalysis .

Electronic effect Trifluoromethyl activation Michael acceptor reactivity

High-Value Procurement Scenarios for 4,4,4-Trifluorocrotonaldehyde Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of Trifluoromethylated Drug Intermediates via Organocatalytic 1,4-Addition

Medicinal chemistry groups seeking to install a chiral CF3-bearing carbon center should procure this compound as the Michael acceptor of choice. The demonstrated conversion of 1,4-adducts to the MAO-A inhibitor befloxatone validates the compound as a direct entry point to clinically relevant fluorinated scaffolds. The enhanced β-carbon electrophilicity (σp +0.54 for CF3 vs. –0.17 for CH3) enables reactions at ambient temperature with low catalyst loading, reducing operational complexity during scale-up.

Enantioselective Diels–Alder Reactions for Fluorinated Cyclohexene Libraries

For laboratories building fluorinated cyclohexene or cyclohexadiene libraries for agrochemical or pharmaceutical screening, 4,4,4-trifluorocrotonaldehyde delivers cycloadducts with up to 97% ee . This level of stereocontrol minimizes downstream chiral purification and is competitive with or superior to the 90–93% ee typically achieved with non-fluorinated dienophiles under organocatalytic conditions . Procurement is justified whenever the target compound must contain a CF3-substituted chiral carbon in a six-membered ring.

Metabolism and Toxicology Studies of CF3-Containing Prodrugs

Researchers investigating cyclophosphamide-type prodrugs or studying aldehyde-mediated toxicity should acquire 4,4,4-trifluorocrotonaldehyde as an authentic metabolite standard. The compound was explicitly identified by mass spectrometry as the dinitrophenylhydrazone derivative following microsomal incubation of 6-trifluoromethylcyclophosphamide . The distinct in vivo toxicity profile (LD50 330 mg/kg for the CF3-prodrug vs. >500 mg/kg for the non-fluorinated analog) underscores that the trifluoromethylated aldehyde produces unique biological outcomes that cannot be extrapolated from acrolein studies.

Academic Methodology Development in Organocatalytic Asymmetric Synthesis

Academic groups developing new organocatalytic methodologies should consider 4,4,4-trifluorocrotonaldehyde as a benchmark substrate. Its unique combination of high electrophilicity, the ability to generate CF3-substituted stereogenic centers, and compatibility with both iminium-ion and enamine catalysis pathways make it a rigorous test substrate that exposes catalyst limitations more clearly than crotonaldehyde. Publication in high-impact journals (Chem. Commun., J. Fluor. Chem.) further confirms the compound's recognition as a valuable research tool.

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